6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with (2E)-3-phenylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it may interact with DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Compared to other chromen-2-one derivatives, 6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
- 6-chloro-7-((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one
- 6-chloro-7-((2,6-dichlorobenzyl)oxy)-4-phenyl-2H-chromen-2-one
- 6-chloro-7-((2-oxocyclohexyl)oxy)-4-phenyl-2H-chromen-2-one
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H17ClO3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-chloro-4-phenyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C24H17ClO3/c25-21-14-20-19(18-11-5-2-6-12-18)15-24(26)28-22(20)16-23(21)27-13-7-10-17-8-3-1-4-9-17/h1-12,14-16H,13H2/b10-7+ |
InChI Key |
ZBFKYACNQXHHJD-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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